Cas no 7365-74-4 (4,7-methanoisobenzofuran-1,3-dione, 4,5,6,7,8,8-hexachloro-3a,4,7,7a-tetrahydro-,(3aalpha-4alpha-7alpha-7aalpha)-)

4,7-methanoisobenzofuran-1,3-dione, 4,5,6,7,8,8-hexachloro-3a,4,7,7a-tetrahydro-,(3aalpha-4alpha-7alpha-7aalpha)- structure
7365-74-4 structure
Product Name:4,7-methanoisobenzofuran-1,3-dione, 4,5,6,7,8,8-hexachloro-3a,4,7,7a-tetrahydro-,(3aalpha-4alpha-7alpha-7aalpha)-
N.o CAS:7365-74-4
MF:C9H2Cl6O3
MW:370.828377246857
CID:862442
PubChem ID:12293770
Update Time:2025-04-19

4,7-methanoisobenzofuran-1,3-dione, 4,5,6,7,8,8-hexachloro-3a,4,7,7a-tetrahydro-,(3aalpha-4alpha-7alpha-7aalpha)- Propriedades químicas e físicas

Nomes e Identificadores

    • 4,7-methanoisobenzofuran-1,3-dione, 4,5,6,7,8,8-hexachloro-3a,4,7,7a-tetrahydro-,(3aalpha-4alpha-7alpha-7aalpha)-
    • 1,4,5,6,7,7-Hexachloro-8,9,10-trinorborn-5-ene-2,3-dicarboxylic anhydride
    • 1,4,5,6,7,7-Hexachloro-endo-5-norbornene-2,3-dicarboxylic anhydride
    • Chlorendic anhydride [HSDB]
    • Bicyclo(2.2.1)hept-5-ene-2,3-dicarboxylic anhydride, 1,4,5,6,7,7-hexachloro-
    • 1,4,5,6,7,7-Hexachloro-5-bicyclo(2.2.1)heptene-2,3-dicarboxylic anhydride
    • 3,4,5,6,7,7-Hexachloro-1,2,3,6-tetrahydro-3,6-endo-methylenephthalic anhydride
    • Hexachloro endomethylene tetrahydrophthalic anhydride
    • Bicyclo(2.2.1)hept-5-ene-2,3-dicarboxylic acid, 1,4,5,6,7,7-hexachloro-, anhydride
    • 7365-74-4
    • 1,4,5,6,7,7-Hexachlorobicyclo(2.2.1)-5-heptene-2,3-dicarboxylic acid anhydride
    • ENDO-1,4,5,6,7,7-hexachloro-1,2,3,4-tetrahydro-5-norbornene-2,3-dicarboxylic acid anhydride
    • Q27291684
    • Chlorendic anhydride [MI]
    • 2,3-Dicarboxy-1,4,5,6,7,7-hexachlorobicyclo(2.2.1)hept-5-ene anhydride
    • NSC-22229
    • V92ZON9773
    • UNII-V92ZON9773
    • EINECS 204-077-3
    • 1,4,5,6,7,7-Hexachloro-endo-bicyclo(2.2.1)hept-5-ene-2,3-dicarboxylic anhydride
    • 5-Norbornene-2,3-dicarboxylic anhydride, 1,4,5,6,7,7-hexachloro-
    • 4,7-Methanoisobenzofuran-1,3-dione, 4,5,6,7,8,8-hexachloro-3a,4,7,7a-tetrahydro-, (3aR,4S,7R,7aS)-rel-
    • Inchi: 1S/C9H2Cl6O3/c10-3-4(11)8(13)2-1(5(16)18-6(2)17)7(3,12)9(8,14)15/h1-2H/t1-,2+,7+,8-
    • Chave InChI: FLBJFXNAEMSXGL-BPOCMEKLSA-N
    • SMILES: Cl[C@@]12C(=C([C@@](C1(Cl)Cl)([C@@H]1C(=O)OC([C@H]21)=O)Cl)Cl)Cl

Propriedades Computadas

  • Massa Exacta: 369.810560g/mol
  • Massa monoisotópica: 367.813510g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 3
  • Contagem de Átomos Pesados: 18
  • Contagem de Ligações Rotativas: 0
  • Complexidade: 498
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 4
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 2.4
  • Superfície polar topológica: 43.4Ų
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